5-Cyanoisoquinoline chemical properties and structure
5-Cyanoisoquinoline chemical properties and structure
An In-depth Technical Guide to 5-Cyanoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanoisoquinoline, also known by its IUPAC name isoquinoline-5-carbonitrile, is a heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities. The presence of the cyano group at the 5-position significantly influences the electronic properties and reactivity of the isoquinoline ring system, making it a valuable building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[1][2]
Chemical Structure and Properties
The chemical structure of 5-cyanoisoquinoline is characterized by the isoquinoline nucleus with a nitrile (-C≡N) group attached to the C5 position.
Structure:
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IUPAC Name: Isoquinoline-5-carbonitrile
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CAS Number: 27655-41-0
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Molecular Formula: C₁₀H₆N₂
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SMILES: N#Cc1cccc2cnccc12
Physical and Chemical Properties
Quantitative data for 5-cyanoisoquinoline is not extensively reported in publicly available literature. The data for the parent compound, isoquinoline, is provided for reference.
| Property | Value | Reference |
| Molecular Weight | 154.17 g/mol | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | (Isoquinoline) 5.14 | [1] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of 5-cyanoisoquinoline is expected to exhibit several characteristic absorption bands:
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C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹. This is a highly characteristic absorption for a nitrile group.
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C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.
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C=C and C=N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the isoquinoline ring system.
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C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the 700-900 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The protons on the pyridine ring are generally more deshielded than those on the benzene ring.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-125 ppm. The quaternary carbon to which the cyano group is attached will also be significantly affected. Aromatic carbons typically appear in the δ 120-150 ppm range.
Mass Spectrometry (MS)
In a mass spectrum of 5-cyanoisoquinoline, the molecular ion peak (M⁺) would be observed at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic fragment ions.
Experimental Protocols: Synthesis of 5-Cyanoisoquinoline
A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction .[4] This two-step process involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
Proposed Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline:
This protocol is adapted from general Sandmeyer reaction procedures.[5]
Part A: Diazotization of 5-Aminoisoquinoline
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of hydrochloric acid and water.
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Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
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Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the temperature below 5 °C.
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Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Part B: Cyanation (Sandmeyer Reaction)
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Catalyst Preparation: In a separate beaker, dissolve copper(I) cyanide in a solution of sodium cyanide in water.
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Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature of the reaction mixture as per the established protocol for this specific substrate.
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Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete displacement of the diazonium group.
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Work-up and Purification:
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Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure 5-cyanoisoquinoline.
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Logical Workflow Diagram
Caption: Synthetic workflow for 5-cyanoisoquinoline via Sandmeyer reaction.
Biological and Pharmaceutical Relevance
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] The introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and can influence the metabolic stability and binding affinity of the compound to its biological target. While specific biological pathways involving 5-cyanoisoquinoline are not well-documented, its structural similarity to other bioactive isoquinolines suggests its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects could unveil its potential in drug discovery.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 3. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
